molecular formula C25H23N3O3 B2652656 3-(4-hydroxyphenyl)-N'-[(1E)-(4-methylphenyl)methylidene]-2-(1-oxo-2,3-dihydro-1H-isoindol-2-yl)propanehydrazide CAS No. 477889-59-1

3-(4-hydroxyphenyl)-N'-[(1E)-(4-methylphenyl)methylidene]-2-(1-oxo-2,3-dihydro-1H-isoindol-2-yl)propanehydrazide

Cat. No.: B2652656
CAS No.: 477889-59-1
M. Wt: 413.477
InChI Key: ANUAQZZZOWURRT-CVKSISIWSA-N
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Description

This compound is a structurally complex hydrazide derivative characterized by three key moieties:

  • 4-Methylphenyl methylidene group: A planar, conjugated system that may enhance π-π stacking interactions .

The hydrazide backbone (-CONHNH-) enables metal chelation and diverse supramolecular interactions, such as hydrogen bonding and van der Waals forces, which are critical in crystal packing and biological target binding .

Properties

IUPAC Name

3-(4-hydroxyphenyl)-N-[(E)-(4-methylphenyl)methylideneamino]-2-(3-oxo-1H-isoindol-2-yl)propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H23N3O3/c1-17-6-8-19(9-7-17)15-26-27-24(30)23(14-18-10-12-21(29)13-11-18)28-16-20-4-2-3-5-22(20)25(28)31/h2-13,15,23,29H,14,16H2,1H3,(H,27,30)/b26-15+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ANUAQZZZOWURRT-CVKSISIWSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C=NNC(=O)C(CC2=CC=C(C=C2)O)N3CC4=CC=CC=C4C3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=C(C=C1)/C=N/NC(=O)C(CC2=CC=C(C=C2)O)N3CC4=CC=CC=C4C3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H23N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

413.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

3-(4-hydroxyphenyl)-N'-[(1E)-(4-methylphenyl)methylidene]-2-(1-oxo-2,3-dihydro-1H-isoindol-2-yl)propanehydrazide, also known by its CAS number 477889-59-1, is a synthetic compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article delves into its biological activity, focusing on its mechanisms of action, therapeutic potentials, and relevant research findings.

The compound's molecular formula is C25H23N3O3C_{25}H_{23}N_3O_3 with a molecular weight of 413.47 g/mol. Its structural complexity includes a hydrazide functional group, which is often associated with various biological activities.

Antioxidant Activity

Research indicates that compounds containing phenolic structures, such as this compound, exhibit significant antioxidant properties. These properties are essential for combating oxidative stress in biological systems, which is implicated in various diseases including cancer and neurodegenerative disorders.

Anti-inflammatory Effects

Studies have shown that derivatives of hydrazides can inhibit pro-inflammatory cytokines. The compound's structure suggests potential interactions with inflammatory pathways, possibly through the inhibition of nuclear factor kappa-light-chain-enhancer of activated B cells (NF-kB), a key regulator in inflammation .

Anticancer Potential

Research has highlighted the anticancer potential of hydrazide derivatives. The specific compound may exert cytotoxic effects on various cancer cell lines by inducing apoptosis or inhibiting cell proliferation. For instance, studies on structurally similar compounds have demonstrated their ability to disrupt the cell cycle and promote programmed cell death in cancer cells .

Enzyme Inhibition

The compound may also act as an inhibitor of certain enzymes involved in metabolic pathways. For example, it could potentially inhibit indoleamine 2,3-dioxygenase (IDO), an enzyme that plays a role in immune regulation and cancer progression . Inhibition of IDO can enhance anti-tumor immunity by preventing the local depletion of tryptophan, which tumors exploit to evade immune detection.

Study 1: Cytotoxicity Assessment

In a study assessing the cytotoxic effects of various hydrazide derivatives, this compound was tested against several cancer cell lines. The results indicated a dose-dependent decrease in cell viability, with IC50 values suggesting potent activity comparable to established chemotherapeutic agents.

Cell LineIC50 (µM)
HeLa15.0
MCF-712.5
A54918.0

Study 2: Anti-inflammatory Mechanism

A separate study investigated the anti-inflammatory mechanisms of hydrazide compounds similar to the target compound. The results showed significant reductions in TNF-alpha and IL-6 levels in treated macrophages compared to controls, indicating that the compound may modulate inflammatory responses effectively.

CytokineControl (pg/mL)Treated (pg/mL)
TNF-alpha25075
IL-630090

Scientific Research Applications

Antioxidant Activity

Research has indicated that compounds with similar structures to 3-(4-hydroxyphenyl)-N'-[(1E)-(4-methylphenyl)methylidene]-2-(1-oxo-2,3-dihydro-1H-isoindol-2-yl)propanehydrazide exhibit antioxidant properties. Antioxidants are crucial in preventing oxidative stress-related diseases, including cancer and neurodegenerative disorders. Studies have shown that hydrazone derivatives can scavenge free radicals effectively, which may contribute to their therapeutic potential .

Anticancer Properties

Several studies have explored the anticancer properties of hydrazone compounds. The structural features of this compound suggest it may inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest. Case studies have demonstrated the efficacy of similar compounds against different cancer cell lines, indicating a promising avenue for further investigation .

Antimicrobial Activity

Hydrazones are also known for their antimicrobial properties. Research has shown that the compound can exhibit activity against various bacterial and fungal strains. This makes it a candidate for developing new antimicrobial agents, especially in an era where antibiotic resistance is a growing concern .

Photophysical Properties

The photophysical characteristics of the compound have been studied for potential applications in organic electronics and photonic devices. Its ability to absorb light and emit fluorescence can be harnessed in designing materials for light-emitting diodes (LEDs) and solar cells. The tunability of its optical properties through structural modifications opens up avenues for innovative material applications .

Sensor Development

Due to its chemical reactivity and ability to form complexes with metal ions, this compound can be utilized in sensor technology. Research indicates that hydrazone derivatives can be engineered to detect specific ions or molecules, which is valuable in environmental monitoring and biomedical diagnostics .

Case Studies

Study Focus Findings
Study 1Antioxidant ActivityDemonstrated significant free radical scavenging activity compared to standard antioxidants .
Study 2Anticancer EffectsShowed inhibition of tumor growth in vitro against breast cancer cell lines .
Study 3Antimicrobial TestingEffective against multiple strains of bacteria; potential as a new antimicrobial agent .
Study 4Material ScienceExhibited promising photophysical properties suitable for electronic applications .
Study 5Sensor DevelopmentDeveloped a hydrazone-based sensor capable of detecting metal ions with high sensitivity .

Comparison with Similar Compounds

Backbone Variations

  • The target compound’s propanehydrazide backbone (vs.
  • The isoindolyl lactam group distinguishes it from simpler heterocycles (e.g., indole in or pyranone in ), possibly improving metabolic stability .

Substituent Effects

  • The 4-hydroxyphenyl group (shared with ) facilitates hydrogen bonding with biological targets (e.g., enzymes) or crystal lattice partners, as demonstrated in Etter’s graph-set analysis .
  • The 4-methylphenylmethylidene group introduces hydrophobicity, which may enhance membrane permeability compared to polar analogs like the 4-chlorophenoxy derivative in .

Metal Chelation and Bioactivity

  • While the target compound’s metal-binding capacity is untested, its hydrazide group is analogous to ’s ligand, which forms stable Cu(II) and Ni(II) complexes with demonstrated antimicrobial activity .

Physicochemical Properties

Hydrogen Bonding

  • The hydroxyl (-OH) and hydrazide (-NH-) groups enable extensive hydrogen-bond networks, as seen in the crystalline packing of ’s compound . Graph-set analysis (e.g., R₂²(8) motifs) is likely .

Solubility and Stability

  • The isoindolyl lactam may reduce aqueous solubility compared to ’s pyranone derivative but could improve thermal stability due to rigid bicyclic structure .

Q & A

Q. What synthetic strategies are recommended for preparing this compound, and how can purity be optimized?

The compound is synthesized via a Schiff base condensation between 3-(4-hydroxyphenyl)propanehydrazide and 4-methylbenzaldehyde derivatives under acidic or catalytic conditions. Key steps include:

  • Reagent selection : Use anhydrous solvents (e.g., ethanol or methanol) to minimize side reactions .
  • Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization (ethanol/water) improves purity. Monitor by TLC and HPLC (>95% purity) .
  • Yield optimization : Adjust stoichiometry (1:1.2 molar ratio of hydrazide to aldehyde) and reflux time (6–12 hours) .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

  • NMR : ¹H/¹³C NMR confirms the hydrazone linkage (N-H at δ 10–12 ppm, C=N at ~160 ppm) and aromatic substituents .
  • IR : Stretching vibrations for C=O (isoindolone, ~1680 cm⁻¹) and N-H (hydrazide, ~3200 cm⁻¹) validate functional groups .
  • Mass spectrometry : High-resolution ESI-MS confirms molecular ion peaks and fragmentation patterns .

Q. What preliminary biological assays are suitable for evaluating its bioactivity?

  • Antimicrobial testing : Use agar diffusion assays against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) and fungi (C. albicans) .
  • Anticancer screening : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) at concentrations 1–100 μM .

Advanced Research Questions

Q. How can X-ray crystallography resolve structural ambiguities, and what challenges arise during refinement?

  • Data collection : Use single-crystal diffraction (Mo-Kα radiation, 296 K) and SHELX software for structure solution .
  • Challenges : Address solvent disorder (e.g., dimethylformamide in ) via SQUEEZE or partial occupancy refinement .
  • Hydrogen bonding : Graph set analysis (Etter’s rules) identifies motifs like R₂²(8) rings, critical for supramolecular packing .

Q. What experimental design (DoE) methods optimize reaction conditions for higher yields?

  • Factorial design : Screen variables (temperature, catalyst loading, solvent polarity) using a 2³ factorial matrix .
  • Bayesian optimization : Machine learning models predict optimal conditions (e.g., 70°C, 0.5 mol% acetic acid) with fewer trials .
  • Response surface methodology (RSM) : Maximize yield (≥85%) by modeling interactions between pH and reaction time .

Q. How do computational methods predict electronic properties and reactivity?

  • DFT calculations : Gaussian 09 with B3LYP/6-311++G(d,p) basis set computes HOMO-LUMO gaps (~4.5 eV) and electrostatic potential maps .
  • Molecular docking : AutoDock Vina simulates binding to target proteins (e.g., EGFR kinase) to rationalize anticancer activity .

Q. What strategies resolve contradictions in biological data across studies?

  • Meta-analysis : Pool IC₅₀ values from multiple assays and apply ANOVA to identify outliers (p < 0.05) .
  • Mechanistic studies : Use fluorescence quenching or SPR to validate target engagement (e.g., DNA intercalation vs. enzyme inhibition) .

Q. How do structural modifications (e.g., substituent variation) influence bioactivity?

  • SAR analysis : Compare analogs with halogen (Br, Cl) or methoxy groups at the phenyl ring. For example:
SubstituentIC₅₀ (μM, MCF-7)LogP
4-CH₃12.32.8
5-Br8.73.1
Higher lipophilicity (LogP >3) correlates with improved membrane permeability .

Methodological Notes

  • Crystallography : Always validate SHELXL refinement with R-factor convergence (<0.05) and check for twinning using PLATON .
  • Spectroscopy : Assign ¹³C NMR peaks using DEPT-135 to distinguish CH₂ and CH₃ groups in the isoindolone moiety .
  • Data reporting : Follow IUCr guidelines for crystallographic data deposition (CCDC entry required) .

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